Fumaritine N-oxide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H21NO6 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
6-methoxy-2-methyl-2-oxidospiro[3,4-dihydroisoquinolin-2-ium-1,7'-6,8-dihydrocyclopenta[g][1,3]benzodioxole]-7,8'-diol |
InChI |
InChI=1S/C20H21NO6/c1-21(24)6-5-11-7-16(25-2)14(22)8-13(11)20(21)9-12-3-4-15-18(27-10-26-15)17(12)19(20)23/h3-4,7-8,19,22-23H,5-6,9-10H2,1-2H3 |
InChI Key |
GIGLNPLPIFRSFH-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C=C2C13CC4=C(C3O)C5=C(C=C4)OCO5)O)OC)[O-] |
Origin of Product |
United States |
Isolation and Natural Occurrence of Fumaritine N Oxide
Botanical and Organismal Sources
Fumaritine N-oxide has been identified exclusively within plants belonging to the genus Fumaria, which is part of the Papaveraceae family. wikipedia.orgwikipedia.org These herbaceous plants are commonly known as 'fumitory' or 'earth smoke'. researchgate.netresearchgate.net
The presence of this compound has been documented in the aerial parts of several Fumaria species. Research has confirmed its isolation from the following plants:
Fumaria indica : This species is a significant source of this compound, where it has been isolated along with other known alkaloids. researchgate.netnih.gov
Fumaria kralikii : This plant has been a subject of phytochemical studies that led to the isolation and characterization of this compound. cdnsciencepub.com
Fumaria densiflora : While a rich source of various alkaloids, studies on this species have led to the isolation of fumaricine (B1220667) N-oxide, a related but distinct compound. nih.govtandfonline.com
Fumaria parviflora : this compound has been identified as one of the many alkaloids present in this species. wikipedia.orgresearchgate.net
Other species such as Fumaria sepium and Fumaria capreolata have also been reported to contain this compound. researchgate.netdergipark.org.tr
Table 1: Botanical Sources of this compound
| Plant Species | Family | Plant Part | Reference |
|---|---|---|---|
| Fumaria indica | Papaveraceae | Aerial parts | researchgate.netnih.gov |
| Fumaria kralikii | Papaveraceae | Not specified | cdnsciencepub.com |
| Fumaria parviflora | Papaveraceae | Aerial parts | researchgate.net |
| Fumaria sepium | Papaveraceae | Aerial parts | researchgate.net |
| Fumaria capreolata | Papaveraceae | Aerial parts | dergipark.org.tr |
The plants that produce this compound are distributed across various continents, often growing as common weeds in cultivated and disturbed lands.
Fumaria indica is an annual herb commonly found throughout the plains of India and Pakistan. researchgate.netnih.gov It is widely distributed across many Indian states, including Bihar, Delhi, Haryana, Punjab, and West Bengal. phytopharmajournal.com
Fumaria parviflora , known as fineleaf fumitory, is native to Europe, Asia, and Africa. wikipedia.org It has become naturalized and is widely distributed in many other regions of the world. wikipedia.org
Fumaria densiflora has been collected and studied from regions in Bulgaria and Turkey. dergipark.org.trnih.gov
Fumaria kralikii is another species found growing in Bulgaria. ijcmas.comnih.gov
Isolation Methodologies from Natural Matrices
The isolation of this compound, like other alkaloids from the Fumaria genus, relies on established phytochemical techniques. The general workflow involves solvent extraction, acid-base partitioning to separate alkaloids from other plant constituents, followed by chromatographic purification.
The initial step in isolating this compound involves extracting the dried and powdered plant material with a suitable solvent. researchgate.net
Solvent Extraction : Ethanolic or methanolic extracts are commonly prepared from the aerial parts of the plant. researchgate.netcdnsciencepub.com The plant material is macerated or percolated with the alcohol to draw out the alkaloids and other soluble compounds.
Acid-Base Partitioning : This is a crucial step for the selective separation of alkaloids. The crude alcoholic extract is typically evaporated to a gummy residue, which is then dissolved in an acidic aqueous solution (e.g., 5% HCl). researchgate.net This process protonates the basic nitrogen atoms of the alkaloids, rendering them soluble in the aqueous phase. The solution is then washed with an organic solvent like chloroform (B151607) to remove neutral and acidic impurities. Subsequently, the aqueous solution is made basic (e.g., to pH 9), which deprotonates the alkaloids, making them soluble in an organic solvent. researchgate.net They can then be extracted from the aqueous phase using an immiscible organic solvent such as chloroform. researchgate.net It is important to note that N-oxides are more polar than their corresponding tertiary amines, which can influence their partitioning behavior. clockss.orgmdma.ch
Following extraction and preliminary separation, the crude alkaloid mixture is subjected to chromatographic techniques to isolate individual compounds like this compound.
Column Chromatography (CC) : This is a primary method for separating the components of the crude alkaloid extract. Silica (B1680970) gel is a commonly used stationary phase. researchgate.net The mixture is applied to the top of the column and eluted with a solvent system of increasing polarity. For instance, mixtures of chloroform and methanol (B129727) (e.g., CHCl3-MeOH, 98.5:1.5) are used to separate different alkaloids based on their affinity for the stationary and mobile phases. researchgate.net
Thin-Layer Chromatography (TLC) : TLC is utilized for both monitoring the separation process in column chromatography and for the preliminary identification of compounds by comparing their retention factors (Rf values) with known standards. dergipark.org.tr Various solvent systems can be employed, such as toluene:chloroform:methanol:25% ammonium (B1175870) hydroxide (B78521) (5:3:1:1) or cyclohexane:diethylamine (9:1), to achieve effective separation of alkaloids on TLC plates. dergipark.org.tr
The final step in the purification process is often crystallization, which yields the pure compound in a solid, crystalline form. After a compound is isolated through chromatography and the solvent is evaporated, the resulting residue can be induced to crystallize.
While specific crystallization details for this compound are not extensively documented, general procedures for N-oxides involve dissolving the purified fraction in a suitable solvent and allowing for slow evaporation or cooling. For example, some N-oxides are crystallized from solvents like isopropyl alcohol or acetonitrile (B52724). google.comorgsyn.org The process of obtaining suitable crystals can be influenced by factors such as solvent choice and temperature. nih.gov For some alkaloids, trituration with a solvent like diethyl ether can induce crystallization. mdpi.com
Confirmation of Natural Product Status vs. Artefact Formation
The isolation of alkaloid N-oxides from natural sources has often been met with skepticism, with the primary concern being the potential for these compounds to be artefacts formed during the extraction and isolation processes. clockss.orgrsc.org Artefacts are compounds that are not naturally present in the organism but are created through chemical reactions with solvents, changes in pH, or exposure to air and light during handling. rsc.orgfrontiersin.orgmdpi.com This has led to rigorous examination to confirm the genuine natural product status of isolated N-oxides like this compound.
Historically, many N-oxides were initially suspected to be artefacts. clockss.org The use of certain solvents, such as alcohols, can lead to the formation of derivatives, and the acid-base treatments commonly used in alkaloid extraction can also introduce chemical changes. mdpi.comnih.gov For instance, the presence of ethanol (B145695) in chloroform, a common extraction solvent, can cause the formation of artefacts. frontiersin.org
In the case of this compound, its status as a true natural product has been a subject of investigation. It was first isolated from Fumaria kralikii and initially designated as alkaloid Fk-5 before its structure was determined. cdnsciencepub.com The structure was established through ¹H and ¹³C NMR spectroscopy, mass spectrometry, and by its reduction to fumaritine. cdnsciencepub.com this compound has also been identified in other Fumaria species, including Fumaria densiflora and Fumaria indica. nih.govnih.govresearchgate.netresearchgate.net
To address the possibility of it being an artefact, studies have been conducted to verify its natural occurrence. For example, in the investigation of alkaloids from Erythrina mulungu, researchers extracted fresh plant material with cold methanol and immediately analyzed the crude extract using thin-layer chromatography. The presence of N-oxides in this fresh extract supported their status as natural products rather than artefacts. cdnsciencepub.com While this specific study was not on this compound, the methodology is relevant to the general confirmation of alkaloid N-oxides.
The repeated isolation of this compound from different species of Fumaria by various research groups adds weight to its classification as a natural product. nih.govresearchgate.netresearchgate.net A study on Fumaria densiflora reported the isolation of Fumaricine N-oxide, a closely related compound, for the first time from a natural source, further suggesting that N-oxidation is a natural biosynthetic pathway in this genus. nih.govtandfonline.com The consistent detection of these N-oxides across different studies and plant species makes it less likely that they are simply products of a specific isolation procedure.
Structural Elucidation and Confirmation of Fumaritine N Oxide
Spectroscopic Techniques in Structural Analysis
Spectroscopy was the cornerstone in the structural determination of Fumaritine N-oxide, providing a non-destructive means to probe its molecular framework.
¹H and ¹³C NMR spectroscopy were instrumental in piecing together the carbon-hydrogen framework of this compound. cdnsciencepub.com
¹H NMR Spectroscopy: The proton NMR spectrum provided key insights into the molecular environment. cdnsciencepub.com Early examinations in DMSO-d₆ revealed two aromatic singlets, an aromatic AB quartet, and signals corresponding to one methoxy (B1213986), one methylenedioxy, and one N-methyl group. cdnsciencepub.com Further analysis in alkaline D₂O, where the alkaloid is more soluble, and re-examination in DMSO-d₆ with D₂O addition, confirmed the presence of a secondary alcohol function and a hydrogen-bonded phenolic proton. cdnsciencepub.com
Nuclear Overhauser effect (nOe) experiments were crucial in establishing the stereochemistry and conformation of the molecule. cdnsciencepub.com These experiments, performed on a sample in alkaline D₂O, helped to deduce the relative spatial arrangement of protons, leading to the proposed conformation where the N-methyl group is in a pseudo-axial position directed away from the H-8 proton. cdnsciencepub.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum offered a detailed map of the carbon skeleton. The chemical shifts were compared with those of the parent alkaloid, fumaritine, revealing characteristic changes upon N-oxidation. cdnsciencepub.com Specifically, carbon atoms neighboring the nitrogen atom (C-5, C-8, and C-10) experienced a deshielding effect (downfield shift), while carbons further away (C-4, C-7, and C-12) showed a shielding effect (upfield shift). cdnsciencepub.com This pattern is a hallmark of N-oxide formation in related alkaloid structures and provided strong evidence for the location of the N-oxide function. cdnsciencepub.comcdnsciencepub.com
The chemical shift data from these NMR studies are summarized in the tables below.
Interactive Table: ¹H NMR Chemical Shifts (δ, ppm) for this compound cdnsciencepub.com Data recorded at 90 MHz or 100 MHz. Chemical shifts are relative to internal TMS in DMSO-d₆ or DSS in D₂O.
| Proton | Chemical Shift (δ) in DMSO-d₆ | Chemical Shift (δ) in D₂O (alkaline) | Multiplicity / Coupling Constant (J in Hz) |
| H-1 | 6.81 | 6.83 | s |
| H-4 | 6.70 | 6.64 | s |
| H-8 | 4.30 | 4.90 | d, J=7.6 |
| H-10' | 6.87 | 6.78 | d, J=8.0 |
| H-11' | 6.78 | 6.71 | d, J=8.0 |
| N-CH₃ | 3.02 | 3.23 | s |
| OCH₃ | 3.73 | 3.69 | s |
| OCH₂O | 5.92 | 5.92 | dd |
| OH-8 | 5.33 | - | d, J=7.6 |
| Ar-OH | 8.81 | - | br s |
Interactive Table: ¹³C NMR Chemical Shifts (δ, ppm) for this compound vs. Fumaritine cdnsciencepub.com Data recorded at 22.62 MHz. Shifts are relative to external DMSO in D₂O or internal TMS in CDCl₃.
| Carbon | This compound (D₂O) | Fumaritine (CDCl₃) | Δδ (N-oxide - Fumaritine) |
| C-1 | 109.9 | 109.9 | 0.0 |
| C-1a | 129.0 | 126.9 | +2.1 |
| C-4 | 115.1 | 111.4 | +3.7 |
| C-4a | 146.5 | 145.4 | +1.1 |
| C-5 | 68.3 | 52.4 | +15.9 |
| C-6 | 28.1 | 28.8 | -0.7 |
| C-7 | 64.9 | 67.9 | -3.0 |
| C-8 | 80.2 | 67.0 | +13.2 |
| C-8a | 148.0 | 146.6 | +1.4 |
| C-9 | 145.1 | 143.9 | +1.2 |
| C-12a | 125.6 | 129.5 | -3.9 |
| C-12b | 122.9 | 122.0 | +0.9 |
| C-1' | 134.1 | 134.4 | -0.3 |
| C-10' | 112.5 | 110.8 | +1.7 |
| C-11' | 123.6 | 121.7 | +1.9 |
| C-12' | 147.2 | 147.1 | +0.1 |
| C-9' | 147.0 | 147.3 | -0.3 |
| OCH₂O | 102.5 | 101.4 | +1.1 |
| N-CH₃ | 54.3 | 43.8 | +10.5 |
| OCH₃ | 56.7 | 56.1 | +0.6 |
Mass spectrometry provided the molecular weight and key fragmentation data that corroborated the N-oxide structure. cdnsciencepub.com
Molecular Ion: The mass spectrum showed a weak molecular ion peak (M⁺) at m/e 371. cdnsciencepub.com High-resolution mass spectrometry (HRMS) confirmed the molecular formula as C₂₀H₂₁NO₆, which is consistent with the addition of one oxygen atom to the molecular formula of fumaritine (C₂₀H₂₁NO₅). cdnsciencepub.com
Fragmentation Patterns: A characteristic feature in the mass spectra of many N-oxides is the presence of a significant fragment ion corresponding to the loss of an oxygen atom ([M-16]⁺ or [M+H-O]⁺). cdnsciencepub.comresearchgate.net This deoxygenation is a common fragmentation pathway for N-oxides under various ionization conditions and serves as a diagnostic tool to differentiate them from hydroxylated isomers. researchgate.netnih.gov The observation of ions consistent with this fragmentation in the analysis of this compound supported its assignment. cdnsciencepub.com The structure was ultimately confirmed by its reduction to fumaritine, which showed identical spectroscopic properties to an authentic sample. cdnsciencepub.com
The infrared (IR) spectrum of this compound offered evidence for the presence of specific functional groups. A broad absorption band was observed in the region of 2500-3500 cm⁻¹, which is indicative of a strongly hydrogen-bonded hydroxyl group. cdnsciencepub.com This finding was consistent with the presence of both phenolic and secondary alcohol functionalities within the molecule, as later confirmed by NMR studies. cdnsciencepub.com
While detailed UV-Vis spectral data for this compound is not extensively discussed in the primary literature concerning its structural elucidation, related N-oxides typically show absorptions related to their aromatic systems. nist.govresearchgate.net The UV-Vis spectrum would be expected to be very similar to that of the parent alkaloid, fumaritine, as the N-oxide functional group does not typically act as a strong chromophore in the UV-Vis region unless it significantly alters the electronic system of the aromatic rings.
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography is a powerful technique for the unambiguous determination of the three-dimensional structure and absolute configuration of a molecule. researchgate.net This method involves diffracting X-rays off a single crystal of the compound, which provides a detailed electron density map from which atomic positions can be precisely determined. researchgate.net However, a search of the crystallographic literature indicates that a single-crystal X-ray structure for this compound has not been reported. Therefore, its absolute configuration relies on its chemical correlation to fumaritine and the stereochemical information derived from spectroscopic methods like nOe experiments. cdnsciencepub.com
Chiroptical Methods for Stereochemical Assignment
Chiroptical methods, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are analytical techniques that probe the differential interaction of chiral molecules with polarized light. numberanalytics.comnih.gov These methods are exceptionally sensitive to the stereochemistry of a molecule and are frequently used to assign the absolute configuration of natural products, often supported by quantum chemical calculations. nih.gov While this compound is a chiral molecule, there are no specific studies reported in the scientific literature that employ chiroptical methods for its stereochemical assignment. The stereochemistry has been inferred from its relationship to fumaritine and through NMR-based conformational analysis. cdnsciencepub.com
Comparative Spectroscopic Analysis with Fumaritine and Related Alkaloids
The structural identity of this compound was conclusively established through meticulous comparative spectroscopic analysis with its parent alkaloid, Fumaritine, and other related compounds. Techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry were instrumental in this elucidation process, with final confirmation provided by chemical reduction of the N-oxide back to Fumaritine. cdnsciencepub.comcdnsciencepub.com
Initial investigations of the alkaloid, designated Fk-5, isolated from Fumaria kralikii, indicated it was a polar compound with a molecular ion peak at m/e 371. cdnsciencepub.com Its infrared spectrum suggested a strongly hydrogen-bonded molecule. cdnsciencepub.com The structural puzzle was solved by comparing its spectral data directly with that of Fumaritine. cdnsciencepub.com
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound, recorded in DMSO-d₆, showed characteristic signals that could be compared to Fumaritine. cdnsciencepub.com Key resonances included those for a methoxy group, a methylenedioxy group, an N-methyl group, and several aromatic protons. cdnsciencepub.com A significant observation was the downfield shift of the N-methyl proton signal in this compound (3.18 δ) compared to Fumaritine (2.28 δ), a typical consequence of N-oxidation. The protons on carbons adjacent to the nitrogen atom also experience shifts that are consistent with the formation of the N-oxide bond. cdnsciencepub.com
| Proton | This compound (in alkaline D₂O) cdnsciencepub.com | Fumaritine (in CDCl₃) cdnsciencepub.com |
|---|---|---|
| H-1 | 6.61 (s) | 6.67 (s) |
| H-4 | 6.74 (s) | 6.60 (s) |
| H-11 | 6.81 (d, J=8.1 Hz) | 6.81 (d, J=8.2 Hz) |
| H-12 | 6.97 (d, J=8.1 Hz) | 6.90 (d, J=8.2 Hz) |
| H-13 | 4.91 (d, J=7.6 Hz) | 4.32 (d, J=7.5 Hz) |
| -OCH₃ | 3.78 (s) | 3.85 (s) |
| -N-CH₃ | 3.18 (s) | 2.28 (s) |
| -O-CH₂-O- | 5.95 (s) | 5.93 (s) |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provided the most definitive evidence for the this compound structure. cdnsciencepub.com When comparing the spectrum of this compound with that of Fumaritine, significant chemical shift changes are observed for the carbon atoms adjacent to the nitrogen atom. This phenomenon is a well-documented consequence of N-oxidation. cdnsciencepub.comcdnsciencepub.com
| Carbon | This compound (in alkaline D₂O) | Fumaritine (in CDCl₃) | Δδ (N-oxide - Fumaritine) |
|---|---|---|---|
| C-1 | 110.8 | 108.3 | +2.5 |
| C-2 | 151.2 | 145.2 | +6.0 |
| C-3 | 146.0 | 145.2 | +0.8 |
| C-4 | 106.1 | 110.8 | -4.7 |
| C-4a | 135.6 | 125.0 | +10.6 |
| C-5 | 64.8 | 51.1 | +13.7 |
| C-6 | 27.6 | 28.0 | -0.4 |
| C-8 | 77.2 | 56.2 | +21.0 |
| C-9 | 90.6 | - | - |
| C-10 | 147.0 | 142.3 | +4.7 |
| C-11 | 109.9 | 106.6 | +3.3 |
| C-12 | 121.7 | 125.0 | -3.3 |
| C-13 | 38.0 | 35.2 | +2.8 |
| N-CH₃ | 52.7 | 43.1 | +9.6 |
| O-CH₃ | 57.6 | 56.2 | +1.4 |
| O-CH₂-O | 103.1 | 101.2 | +1.9 |
Mass Spectrometry and Chemical Confirmation
The mass spectrum of this compound displayed a weak molecular ion at m/e 371. cdnsciencepub.com A characteristic fragmentation pattern for N-oxides is the loss of an oxygen atom, which results in a prominent [M-16]⁺ peak. cdnsciencepub.comrsc.org This was observed in the spectrum of this compound, which showed a peak corresponding to the molecular weight of Fumaritine, strongly suggesting the N-oxide structure. cdnsciencepub.comcdnsciencepub.com
Ultimate confirmation of the structure was achieved through a simple chemical reduction. cdnsciencepub.com Treatment of this compound with sulfur dioxide (SO₂), a reagent known to convert N-oxides to their corresponding tertiary amines, yielded a single product. cdnsciencepub.com Spectroscopic analysis of this product confirmed that it was identical to an authentic sample of Fumaritine. cdnsciencepub.com This chemical correlation provided unequivocal proof that the isolated alkaloid, Fk-5, was this compound. cdnsciencepub.com
Biosynthesis of Fumaritine N Oxide
Proposed Biosynthetic Pathways in Plants
The biosynthesis of isoquinoline (B145761) alkaloids is one of the most extensively studied pathways in plant specialized metabolism. frontiersin.org These pathways are characterized by a series of enzymatic reactions that build and modify the core alkaloid structures.
The fundamental building block for the vast family of benzylisoquinoline alkaloids (BIAs), which includes the spirobenzylisoquinoline skeleton of fumaritine, is the amino acid L-tyrosine. semanticscholar.org Extensive research has shown that two molecules of L-tyrosine are utilized to form the basic C6-C2-N-C2-C6 backbone of these compounds. The pathway commences with the conversion of L-tyrosine into two key intermediates: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. frontiersin.orgfrontiersin.org These two molecules then undergo a stereospecific Pictet-Spengler condensation reaction, catalyzed by the enzyme norcoclaurine synthase (NCS), to yield (S)-norcoclaurine, the central precursor to nearly all BIAs. frontiersin.orgfrontiersin.org
Following its formation, (S)-norcoclaurine undergoes a series of O- and N-methylations and a hydroxylation, catalyzed by specific methyltransferases and a cytochrome P450 enzyme, to produce the critical branchpoint intermediate, (S)-reticuline. frontiersin.orgmdpi.com From (S)-reticuline, the pathway diverges to produce numerous classes of alkaloids. For spirobenzylisoquinoline alkaloids, it is proposed that the pathway proceeds through protoberberine intermediates. florajournal.comscribd.com (S)-reticuline is converted by the berberine (B55584) bridge enzyme (BBE) into (S)-scoulerine, a protoberberine alkaloid. wikipedia.orgresearchgate.net Further enzymatic modifications on the protoberberine scaffold are thought to lead to the characteristic spiro-fused ring system of alkaloids like fumaritine. florajournal.comscribd.com
While the user prompt mentions an L-arginine dependent pathway, current scientific literature firmly establishes L-tyrosine as the primary precursor for the core structure of isoquinoline alkaloids. semanticscholar.orgcdnsciencepub.com L-arginine is a known precursor for other classes of plant metabolites, most notably nitric oxide, but a direct role in the biosynthesis of the fumaritine carbon-nitrogen skeleton has not been documented. umsha.ac.ir
The structural complexity and diversity of isoquinoline alkaloids are largely the result of the catalytic activities of two major enzyme superfamilies: Cytochrome P450 monooxygenases (P450s) and flavin-containing monooxygenases (FMOs).
Cytochrome P450 Monooxygenases (P450s): These heme-containing enzymes are pivotal in plant specialized metabolism, catalyzing a wide array of oxidative reactions including hydroxylations, C-C and C-O phenol (B47542) coupling, and methylenedioxy bridge formation. nih.govcapes.gov.br In the biosynthesis of precursors to fumaritine, P450s are essential. For instance, the conversion of (S)-N-methylcoclaurine to (S)-3'-hydroxy-N-methylcoclaurine is catalyzed by a P450 (NMCH/CYP80B). frontiersin.orgmdpi.com Furthermore, P450s of the CYP719 family are known to catalyze the formation of the methylenedioxy bridge, a structural feature present in many isoquinoline alkaloids, and other key rearrangements. nih.govkyoto-u.ac.jp
Flavin-containing Monooxygenases (FMOs): FMOs are another class of oxidative enzymes that play roles in plant development, defense, and specialized metabolism. researchgate.netpnas.org While the roles of P450s in alkaloid metabolism are more extensively documented, FMOs are well-known for their ability to oxygenate soft nucleophiles, particularly nitrogen and sulfur atoms in xenobiotics and endogenous metabolites. mdpi.comwur.nl
The final step in the biosynthesis of Fumaritine N-oxide is the N-oxidation of the tertiary amine of the fumaritine molecule. This transformation is putatively catalyzed by either a P450 or an FMO, as these are the primary enzyme classes responsible for such N-oxygenation reactions in biological systems. nih.govmdpi.com
The formation of an N-oxide involves the transfer of an oxygen atom to the nitrogen atom of the parent alkaloid. The precise mechanism depends on the catalyzing enzyme.
P450-catalyzed N-oxidation: The catalytic cycle of P450s involves the binding of the substrate, followed by the activation of molecular oxygen at the enzyme's heme iron center. This generates a highly reactive ferryl-oxo (FeIV=O) species. This potent oxidant then abstracts an electron from the lone pair of the nitrogen atom on the substrate, followed by an "oxygen rebound" step where the oxygen is transferred to the nitrogen, resulting in the N-oxide product and regenerating the enzyme's resting state.
FMO-catalyzed N-oxidation: FMOs utilize a flavin adenine (B156593) dinucleotide (FAD) cofactor. The catalytic cycle begins with the reduction of FAD by NADPH. The reduced FAD then reacts with molecular oxygen to form a stable C4a-hydroperoxyflavin intermediate. This flavin-peroxide acts as the nucleophilic oxidizing agent, directly transferring an oxygen atom to the electron-rich nitrogen of the substrate, yielding the N-oxide and hydroxyflavin. The cycle is completed by the elimination of water to regenerate the oxidized FAD cofactor.
While these general mechanisms are well-understood, the specific enzyme and detailed mechanistic steps for the N-oxidation of fumaritine have yet to be experimentally confirmed.
Genetic Basis of Biosynthesis
The production of specialized metabolites like this compound is under strict genetic control. The enzymes responsible for the biosynthetic pathway are encoded by a suite of genes whose expression is often tightly regulated.
In many microorganisms, genes for a single biosynthetic pathway are physically grouped together on the chromosome in what is known as a Biosynthetic Gene Cluster (BGC). nih.gov In plants, while some examples of BGCs for specialized metabolites exist, it is more common for the pathway genes to be co-regulated but not necessarily physically clustered. mdpi.com
To date, the specific biosynthetic gene cluster or the complete set of co-regulated genes for fumaritine and this compound biosynthesis has not been identified in any Fumaria species. Identifying these genes is a significant area of research in plant biotechnology. The typical approach involves high-throughput sequencing of the plant's genome and transcriptome (the expressed genes). By comparing the transcriptomes of alkaloid-producing tissues (e.g., roots, stems) with non-producing tissues, or by analyzing gene expression under conditions that induce alkaloid production, researchers can identify candidate genes that are co-expressed with known pathway genes. frontiersin.orgmdpi.com
Once candidate genes are identified through genomic or transcriptomic analysis, their specific functions must be confirmed. This is typically achieved through heterologous expression, where the candidate gene is transferred into a host organism that is easy to manipulate, such as yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli). frontiersin.orgkyoto-u.ac.jp The host is then fed with the presumed substrate for the enzyme, and the reaction products are analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS). If the expected product is formed, it confirms the function of the enzyme encoded by the candidate gene. This process is repeated for all the putative genes in the pathway to reconstruct the entire biosynthetic sequence from precursor to final product.
Biotransformation and Metabolic Engineering Approaches for Production of this compound
The production of complex plant-derived alkaloids like this compound is often limited by low yields from their natural plant sources. Consequently, significant research has focused on biotechnological methods, including biotransformation and metabolic engineering, to enhance the production of these valuable compounds. While specific research on the metabolic engineering of this compound is not extensively documented, established strategies for related isoquinoline alkaloids provide a clear roadmap for potential production enhancement.
The synthesis of this compound involves the N-oxidation of its precursor, the spirobenzylisoquinoline alkaloid Fumaritine. Therefore, any metabolic engineering strategy must first consider the optimization of the Fumaritine biosynthetic pathway. The biosynthesis of Fumaritine begins with the amino acid L-tyrosine and proceeds through a series of complex enzymatic reactions to form the key intermediate (S)-reticuline. researchgate.neteurekaselect.com From (S)-reticuline, the pathway diverges to produce various isoquinoline alkaloids, including the spirobenzylisoquinoline scaffold of Fumaritine. researchgate.net
The final step in the formation of this compound is the oxidation of the tertiary amine in the Fumaritine molecule. This biotransformation is typically catalyzed by monooxygenase enzymes. In plants and other organisms, two main families of enzymes are responsible for such N-oxidation reactions: cytochrome P450 monooxygenases (CYPs) and flavin-dependent monooxygenases (FMOs). pnas.orgmdpi.com For instance, FMO-like enzymes have been identified in the biosynthesis of other alkaloids, where they perform a critical N-oxygenation step. pnas.org Similarly, CYPs are known to be involved in the metabolism of various alkaloids in plants and even in the detoxification of isoquinoline alkaloids in insects. pnas.orgflorajournal.com Therefore, it is highly probable that a specific CYP or FMO in Fumaria species is responsible for the conversion of Fumaritine to this compound.
Metabolic engineering efforts to increase this compound production can be envisioned through several approaches:
Overexpression of Biosynthetic Genes in the Native Host: One strategy involves the genetic modification of the native plant, such as Fumaria officinalis. researchgate.net This could be achieved by overexpressing the genes that code for rate-limiting enzymes in the Fumaritine biosynthetic pathway. researchgate.netnih.gov Identifying and subsequently overexpressing the specific N-oxygenase (either a CYP or FMO) that converts Fumaritine to its N-oxide form would be a direct approach to potentially increase the final product yield.
Heterologous Production in Microbial Systems: A more common and often more scalable approach is the heterologous production of the desired compound in a microbial host, such as the yeast Saccharomyces cerevisiae. the-scientist.comescholarship.org This has been successfully demonstrated for numerous complex plant alkaloids, including other isoquinolines like opioids and their precursors. the-scientist.comnih.govnih.gov This strategy involves the following key steps:
Reconstruction of the Biosynthetic Pathway: The entire enzymatic pathway from a simple precursor (like tyrosine or a downstream intermediate) to Fumaritine would need to be introduced into the yeast genome. researchgate.netresearchgate.net This includes all the necessary synthases, methyltransferases, hydroxylases, and oxidases.
Identification and Introduction of the N-oxygenase: The specific gene encoding the Fumaritine N-oxygenase from the Fumaria plant would need to be identified, cloned, and expressed in the engineered yeast strain.
Optimization of Metabolic Flux: To improve yields, the engineered yeast's metabolism can be further modified to increase the supply of precursors like L-tyrosine and to optimize the expression levels of the heterologous biosynthetic enzymes. pnas.orgingentaconnect.com
Precursor Feeding and Biotransformation: A hybrid approach involves using an engineered microbial system for the final biotransformation step. In this scenario, a microbial host could be engineered to express only the terminal Fumaritine N-oxygenase. This engineered microbe would then be fed with Fumaritine, which could be either chemically synthesized or extracted from plant sources, and the microbe would perform the specific N-oxidation to produce this compound. This method simplifies the genetic engineering required but is dependent on a sustainable supply of the precursor molecule.
The table below summarizes the key enzymes and corresponding genes that would likely be targets for the metabolic engineering of this compound production in a heterologous host like yeast.
| Enzyme Class | Hypothetical Function in this compound Pathway | Potential Gene Source | Metabolic Engineering Strategy |
| Norcoclaurine synthase (NCS) | Catalyzes the first committed step in BIA biosynthesis. nih.gov | Papaver somniferum, Coptis japonica | Heterologous expression in yeast. |
| O-methyltransferases (OMTs) | Involved in the methylation steps of the pathway to (S)-reticuline. researchgate.net | Papaver somniferum, Coptis japonica | Heterologous expression in yeast. |
| Cytochrome P450 Reductase (CPR) | Required partner for CYP450 enzymes. | Papaver somniferum, Arabidopsis thaliana | Co-expression with CYP450 enzymes. |
| Cytochrome P450 (CYP) | Catalyzes various hydroxylation and rearrangement reactions in the BIA pathway. florajournal.com | Fumaria species, Papaver somniferum | Heterologous expression in yeast. |
| Flavin-dependent monooxygenase (FMO) / Cytochrome P450 (CYP) | Catalyzes the terminal N-oxidation of Fumaritine to this compound. pnas.orgmdpi.com | Fumaria species | Identification, cloning, and heterologous expression. |
These approaches, while still hypothetical for this compound, are based on well-established principles and successful precedents in the metabolic engineering of other complex plant alkaloids. nih.govnih.gov Further research into the specific genes and enzymes of the Fumaria species will be crucial for the successful implementation of these strategies. researchgate.net
Total Synthesis and Semisynthesis of Fumaritine N Oxide
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. journalspress.com This process helps in identifying key bond disconnections and strategic bond formations. journalspress.comscripps.edu For a molecule with the complexity of Fumaritine N-oxide, several retrosynthetic strategies can be envisioned.
A primary disconnection strategy would target the bonds around the spirocyclic center, as this is a key structural feature of the molecule. This could involve breaking the C-C bond connecting the isoquinoline (B145761) and the spiro-fused ring system. Another key disconnection is at the N-oxide functional group, which can be retrosynthetically traced back to the corresponding tertiary amine, fumaritine. cdnsciencepub.com This simplifies the target to the synthesis of the parent alkaloid. Further disconnections would break down the isoquinoline and the attached aromatic ring into simpler precursors.
Key Retrosynthetic Disconnections for this compound:
| Disconnection | Precursor(s) | Rationale |
| N-O bond | Fumaritine | Simplifies the final step to an oxidation reaction. cdnsciencepub.com |
| Spirocyclic C-C bond | Isoquinoline and a substituted indane derivative | Breaks the molecule into two major fragments, suitable for a convergent approach. |
| Isoquinoline ring bonds | Substituted phenylethylamine and a carbonyl compound | Standard approach for constructing isoquinoline cores. |
| Aromatic ring C-C/C-O bonds | Simpler aromatic building blocks | Allows for the introduction of substituents at later stages. |
This analysis provides a roadmap for the synthetic chemist, highlighting the key bond formations and the necessary starting materials required to achieve the total synthesis of this compound.
Convergent and Linear Synthetic Routes
Both convergent and linear strategies have been conceptualized and applied to the synthesis of alkaloids with similar structural motifs. wikipedia.orgscholarsresearchlibrary.com
Key Stereoselective and Regioselective Transformations
The synthesis of this compound requires precise control over stereochemistry and regiochemistry.
Stereoselective Transformations: The presence of multiple stereocenters in this compound necessitates the use of stereoselective reactions to control the relative and absolute configuration of these centers. This can be achieved through various methods, including the use of chiral auxiliaries, asymmetric catalysis, and substrate-controlled reactions. nih.gov For instance, the stereoselective addition of nucleophiles to imines or aldehydes is a common strategy to set key stereocenters in alkaloid synthesis. rsc.orgmdpi.com
Regioselective Transformations: Regioselectivity is crucial when functionalizing the aromatic rings and other parts of the molecule. For example, electrophilic aromatic substitution reactions must be directed to the correct positions on the aromatic rings to ensure the proper substitution pattern of the final product. The inherent directing effects of existing substituents on the aromatic rings are often exploited to achieve this control. nih.govresearchgate.netresearchgate.net Furthermore, the regioselective functionalization of the heterocyclic N-oxide itself is a key consideration, as reactions can occur at different positions of the pyridine (B92270) ring. nih.gov
Development of Novel Synthetic Methodologies for N-oxide Formation
The final step in the synthesis of this compound from its parent alkaloid, fumaritine, is the N-oxidation. While this transformation is conceptually simple, the development of mild and selective methods is crucial, especially for complex molecules with multiple sensitive functional groups. nih.gov
Historically, peroxy acids like meta-chloroperoxybenzoic acid (mCPBA) and hydrogen peroxide have been commonly used for the oxidation of tertiary amines to their corresponding N-oxides. nih.govmdpi.com However, these reagents can sometimes lead to side reactions or require harsh conditions. nih.gov
Recent research has focused on developing more sustainable and efficient methods for N-oxide formation. These include:
Catalytic Oxidations: The use of metal catalysts, such as rhenium-based complexes with sodium percarbonate as the oxygen source, allows for the oxidation of tertiary amines under mild conditions. organic-chemistry.org
Flow Chemistry: Continuous flow reactors using catalysts like titanium silicalite (TS-1) and hydrogen peroxide offer a safer and more efficient alternative to traditional batch processes for the synthesis of pyridine N-oxides. organic-chemistry.org
Electrochemical Methods: Electrochemical synthesis provides a green and selective method for the formation of N-oxides, avoiding the need for chemical oxidants. nih.gov
These novel methodologies offer significant advantages in terms of yield, selectivity, and environmental impact for the synthesis of this compound and other alkaloids.
Synthesis of Stereoisomers and Analogs of this compound
The synthesis of stereoisomers and analogs of this compound is important for structure-activity relationship (SAR) studies and for the development of new therapeutic agents. d-nb.info The oxidation of a chiral amine like fumaritine can potentially lead to the formation of diastereomeric N-oxides. d-nb.info
The synthesis of different stereoisomers can be achieved by employing stereoselective synthetic routes that allow for the controlled formation of each stereocenter. nih.gov For example, using different chiral catalysts or auxiliaries can lead to the formation of different diastereomers. rsc.org
The synthesis of analogs involves modifying the structure of this compound, for instance, by altering the substituents on the aromatic rings or by changing the nature of the spirocyclic system. A concise four-step synthesis has been developed for pseudane IX and its N-oxide, which also allows for the preparation of novel carboxamide analogs. mdpi.com This allows for the exploration of the chemical space around the natural product and the identification of new compounds with potentially improved biological activity.
Semisynthetic Modifications from Precursors (e.g., from fumaritine)
Semisynthesis, which involves the chemical modification of a naturally occurring precursor, is a common and efficient strategy for obtaining derivatives of complex natural products. organic-chemistry.org In the case of this compound, the most logical precursor is the parent alkaloid, fumaritine, which can be isolated from natural sources such as Fumaria species. cdnsciencepub.comresearchgate.net
The key transformation in the semisynthesis of this compound from fumaritine is the oxidation of the tertiary nitrogen atom to the corresponding N-oxide. This can be achieved using various oxidizing agents. A known method involves treating fumaritine with a reagent like sulfur dioxide (SO₂), which is known to convert N-oxides to tertiary amines, suggesting the reverse reaction is a viable synthetic route. cdnsciencepub.com
The process typically involves:
Isolation of Fumaritine: Extraction and purification of fumaritine from plant material. dergipark.org.tr
Oxidation: Treatment of the isolated fumaritine with a suitable oxidizing agent to form this compound. Commonly used reagents include hydrogen peroxide or organic peroxyacids. nih.govmdpi.com
Purification: Separation and purification of the resulting this compound from the reaction mixture.
This semisynthetic approach is often more practical and economically viable than a total synthesis, especially when the natural precursor is readily available.
Chemical Reactivity and Derivatization of Fumaritine N Oxide
Reactions at the N-oxide Moiety (e.g., reduction to tertiary amines)
The most prominent reaction involving the N-oxide functionality is its reduction to the corresponding tertiary amine, Fumaritine. This conversion is significant as N-oxidation is a common metabolic pathway for tertiary amines, and the reverse reaction can regenerate the parent compound. nih.govnih.gov In many cases, N-oxides act as prodrugs, with their biological activity dependent on in vivo reduction to the parent amine. nih.govnih.gov
Several chemical methods have been developed for the selective reduction of N-oxides. A particularly efficient and practical reagent for this purpose is Titanium(III) chloride (TiCl₃). nih.gov This method is valued for its selectivity, as it can reduce the N-O bond without affecting other labile functional groups that might be present in the molecule. nih.gov Studies have shown that TiCl₃ is effective even in the presence of biological matrices like plasma and urine, highlighting its utility in metabolism studies. nih.gov
Other reagents can also effect this transformation. Sulphur dioxide, for instance, has been shown to reduce N,N-dimethylbenzylamine N-oxide to its parent tertiary amine. rsc.org The choice of reducing agent can be critical, depending on the desired selectivity and the presence of other functional groups on the spirobenzylisoquinoline skeleton.
| Reagent | Key Characteristics | Reference |
|---|---|---|
| Titanium(III) chloride (TiCl₃) | Facile, selective, and efficient, even in biological matrices. | nih.gov |
| Sulphur dioxide (SO₂) | Effective reducing agent; reactivity can be solvent-dependent. | rsc.org |
| Enzymatic Reduction (in vivo) | A common metabolic pathway that regenerates the parent tertiary amine from its N-oxide. | nih.gov |
Functional Group Transformations and Modifications of the Spirobenzylisoquinoline Skeleton
Beyond the reduction of the N-oxide, other transformations can modify the core structure of Fumaritine N-oxide. A key reaction for N-oxides is the Polonovski reaction and its variants, which involve the cleavage of an N-alkyl group. nih.gov When a tertiary amine N-oxide like this compound is treated with reagents such as acetic anhydride or trifluoroacetic anhydride, it can undergo N-demethylation. rsc.orgnih.gov This reaction proceeds through an intermediate that facilitates the removal of the N-methyl group, yielding the corresponding N-acetyl secondary amine and formaldehyde. nih.gov This N-demethylated product serves as a valuable intermediate for further derivatization.
The choice of reagent can influence the reaction's outcome. While acetic anhydride is a classic reagent for this transformation, trifluoroacetic anhydride has also been used, although in some cases it may be less effective or lead to polymerization. rsc.org Furthermore, under specific conditions, such as with sulphur dioxide in an ionizing solvent like formic acid, N-oxides can undergo dehydrative cyclization via an iminium ion intermediate, a reaction that depends on the nucleophilicity of the solvent. rsc.org
Preparation of this compound Derivatives for Molecular Interaction Studies
The synthesis of derivatives is essential for studying structure-activity relationships and molecular interactions. The reactions described previously provide key pathways to generate intermediates for this purpose.
Reduction to Parent Amine : The reduction of this compound to Fumaritine provides the parent alkaloid, which can be used as a reference compound or be subjected to further modifications at other sites, such as its hydroxyl groups.
N-Demethylation : The Polonovski reaction yields the N-demethylated (nor-Fumaritine) derivative. nih.gov This secondary amine is a crucial intermediate that can be re-alkylated with a wide variety of alkyl or functionalized groups. This allows for the systematic exploration of how the substituent on the nitrogen atom influences the molecule's biological and chemical properties.
By creating a library of such derivatives, researchers can probe the specific interactions between the alkaloid skeleton and its biological targets, identifying key structural features responsible for its activity.
| Starting Material | Reaction | Key Intermediate | Potential for Further Derivatization |
|---|---|---|---|
| This compound | Reduction (e.g., with TiCl₃) | Fumaritine (tertiary amine) | Modification of hydroxyl groups or other skeletal positions. |
| This compound | Polonovski Reaction (e.g., with Ac₂O) | nor-Fumaritine derivative (secondary amine) | N-alkylation with various functional groups to study structure-activity relationships. |
Stability and Degradation Pathways of the N-oxide Functionality
The stability of the N-oxide functionality is a critical factor influencing its environmental fate and behavior as a prodrug. Generally, N-oxides of tertiary amine drugs can exhibit significant stability. nih.gov Studies on various N-oxide metabolites have shown them to be resistant to degradation under conditions such as solar photolysis and aerobic biodegradation. nih.govresearchgate.net
However, the N-O bond is inherently a point of chemical reactivity. The primary degradation or metabolic pathway for N-oxides is often the reduction back to the parent tertiary amine. nih.govnih.gov This reductive conversion is a key activation mechanism for N-oxide prodrugs and can be mediated by enzymes in biological systems. nih.gov A slight reverse reaction to the parent compound has been observed for some N-oxides even under environmental conditions. nih.gov
The stability of drug compounds can be significantly influenced by factors such as pH, temperature, and the storage medium. researchgate.netnih.gov While specific data for this compound is limited, it is expected that its stability would be dependent on such conditions. The polar nature of the N-oxide group generally increases water solubility compared to the parent amine, which can also affect its distribution and degradation in aqueous environments. nih.gov
Molecular and Cellular Mechanisms of Action of Fumaritine N Oxide
Target Identification and Binding Affinities (e.g., protein targets, enzyme inhibition)
Computational screening and molecular docking studies have been the primary methods for identifying potential protein targets for Fumaritine N-oxide. These studies predict the binding affinity of the compound to the active sites of various enzymes and proteins, suggesting potential inhibitory roles.
Notably, this compound has been investigated as a potential inhibitor of viral proteins. In a virtual screening study targeting the heptad repeat 1 (HR1) domain of the SARS-CoV-2 spike protein, this compound demonstrated a significant binding affinity. nih.govnih.govmdpi.com This interaction is hypothesized to interfere with the conformational changes required for viral entry into host cells. nih.gov Similarly, molecular docking simulations have identified it as a potential inhibitor of the Dengue virus NS2B/NS3 protease, an enzyme crucial for viral replication. nih.gov The compound has also been flagged in computational screens as a potential inhibitor for the main proteases of HIV-1 and the 2019 novel coronavirus (2019-nCoV). nih.govchemicalbook.com
These in silico findings suggest that this compound may act by physically blocking the active sites of these key viral enzymes, thereby preventing their normal biological function. The specific binding affinities and interacting residues from these computational models are summarized in the table below.
Interactive Data Table: Predicted Protein Targets and Binding Affinities of this compound
| Target Protein | Organism | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (μM) | Key Interacting Residues (Predicted) | Reference |
|---|---|---|---|---|---|
| HR1 Domain, Spike Glycoprotein | SARS-CoV-2 | -9.1 | 0.210 | Not Specified | nih.govnih.gov |
| NS2B/NS3 Protease | Dengue virus | -9.2 | Not Specified | His51, Arg54, Val72, Asp75, Asn152 | nih.gov |
Cellular Signaling Pathway Modulation (e.g., cellular effects distinct from therapeutic outcomes)
There is currently no specific scientific literature detailing the direct effects of this compound on cellular signaling pathways. Research on related compounds may offer potential avenues for future investigation, but these have not been confirmed for this compound. For instance, other N-oxide-containing compounds have been associated with nitric oxide (NO) signaling pathways, which are crucial in various physiological processes. However, any link between this compound and these pathways remains speculative and requires experimental validation.
Receptor Interactions and Ligand-Binding Studies
Specific receptor interactions and ligand-binding studies for this compound have not been reported in the available scientific literature. While computational studies have focused on its potential as an enzyme inhibitor, its activity as a receptor agonist or antagonist has not been explored.
Enzyme Inhibition/Activation Kinetics and Mechanisms
The primary mechanism of action suggested by computational studies is enzyme inhibition through competitive binding. nih.govnih.gov For the Dengue virus NS2B/NS3 protease, docking simulations predict that this compound occupies the active site, forming interactions with key amino acid residues like His51 and Asp75, which are part of the catalytic triad. nih.gov This binding would prevent the substrate from accessing the active site, thus inhibiting viral polyprotein processing. nih.gov
However, it is crucial to note that these are predictions from computational models. As of now, there are no published in vitro enzyme kinetic studies that have experimentally determined the type of inhibition (e.g., competitive, non-competitive), the inhibition constants (Ki), or the kinetics (kcat, Km) for this compound with its predicted protein targets.
Interactions with Nucleic Acids and Lipids
The scientific literature lacks any studies investigating the direct interaction of this compound with nucleic acids (DNA or RNA) or cellular lipids. Its mechanism of action is currently presumed to be centered on protein targets, and there is no evidence to suggest it functions as a DNA intercalator, alkylating agent, or that it significantly perturbs lipid membrane structures.
In Vitro Cellular Assays for Mechanistic Elucidation
There is a scarcity of published research employing in vitro cellular assays to specifically elucidate the molecular mechanisms of this compound. While the compound has been identified in extracts from plants like Fumaria indica, and these extracts have been subjected to various biological tests, the specific contribution and cellular effects of this compound have not been isolated or characterized in these studies. nih.govmdpi.comnih.govnih.gov Mechanistic elucidation would require further research using cell-based assays to confirm the targets identified through computational methods and to explore its effects on cellular signaling, viability, and other physiological processes.
Analytical Methodologies for Fumaritine N Oxide
Chromatographic Separation Techniques
Chromatography is a fundamental technique for isolating Fumaritine N-oxide from complex mixtures, such as plant extracts. bioanalysis-zone.com The separation is based on the differential partitioning of the analyte between a stationary phase and a mobile phase. bioanalysis-zone.com
High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of N-oxide compounds. drug-dev.cominnovareacademics.in For the separation of N-oxides, reversed-phase HPLC methods are commonly employed. rsc.orgnih.gov These methods often utilize columns with stationary phases like C18 or phenyl, providing good separation for polar compounds like this compound. rsc.orgnih.gov
Method development for N-oxides often involves optimizing the mobile phase composition, which typically consists of a mixture of an aqueous buffer (e.g., with formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govsielc.com Gradient elution, where the mobile phase composition is changed during the analysis, is frequently used to achieve optimal separation of multiple components in a mixture. innovareacademics.in The use of a mass spectrometry (MS) compatible mobile phase, such as one containing formic acid, allows for seamless integration of HPLC with mass spectrometric detection. sielc.com
The stability of N-oxide metabolites during sample processing is a critical consideration, as they can be prone to degradation. altasciences.com Therefore, careful selection of extraction procedures and analytical conditions is necessary to ensure accurate quantification. altasciences.com
Table 1: Exemplary HPLC Conditions for N-oxide Analysis
| Parameter | Condition | Reference |
| Column | Waters ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) | nih.gov |
| Mobile Phase A | 0.1% formic acid with 5 mM ammonium acetate (B1210297) in water | nih.gov |
| Mobile Phase B | 0.1% formic acid in acetonitrile/methanol (9/1, v/v) | nih.gov |
| Flow Rate | 1.0 mL/min | nih.gov |
| Detection | Diode Array Detector (DAD) or Mass Spectrometry (MS) | rsc.orgnih.gov |
| Column Temperature | 45°C | nih.gov |
Gas Chromatography (GC) Applications
Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a widely used technique for the analysis of alkaloids. researchgate.net However, the direct analysis of N-oxides by GC can be challenging due to their thermal instability. researchgate.net N-oxides may degrade in the high temperatures of the GC injection port, leading to the formation of the corresponding tertiary amine. semanticscholar.org
Despite this limitation, GC-MS has been employed for the identification of various alkaloids, including those related to the Fumaria genus from which this compound is isolated. researchgate.net In some cases, in-source fragmentation during GC-MS analysis can lead to a characteristic loss of an oxygen atom (M-16 peak), which can be indicative of an N-oxide structure. cdnsciencepub.com For a comprehensive analysis, it is often necessary to use derivatization techniques or to analyze the sample by both GC-MS and other methods like LC-MS to confirm the presence of the N-oxide.
Thin-Layer Chromatography (TLC) in Analysis
Thin-Layer Chromatography (TLC) serves as a simple and effective method for the preliminary analysis and separation of alkaloids, including this compound. dergipark.org.truoanbar.edu.iq It is often used to monitor the progress of extraction and purification processes. nih.gov
For the visualization of alkaloids like this compound on a TLC plate, Dragendorff's reagent is commonly used, which produces colored spots with nitrogen-containing compounds. uoanbar.edu.iqnih.gov The separation on a TLC plate depends on the choice of the stationary phase (typically silica (B1680970) gel or alumina) and the mobile phase (a solvent system tailored to the polarity of the compounds of interest). dergipark.org.trresearchgate.net
Different solvent systems can be employed to achieve the desired separation. For instance, a mixture of toluene, chloroform (B151607), methanol, and ammonium hydroxide (B78521) has been used for the separation of protopine, an alkaloid also found in Fumaria species. dergipark.org.tr The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound under specific TLC conditions and can be used for identification purposes. researchgate.net
Table 2: Common TLC Parameters for Alkaloid Analysis
| Parameter | Description | Reference |
| Stationary Phase | Silica gel 60 F254 | dergipark.org.tr |
| Mobile Phase Example | Toluene : Chloroform : Methanol : 25% Ammonium Hydroxide (5:3:1:1) | dergipark.org.tr |
| Visualization Reagent | Dragendorff's reagent | uoanbar.edu.iqnih.gov |
| Detection | Observation of colored spots under visible or UV light | epfl.ch |
Spectroscopic Quantification Methods
Spectroscopic methods are essential for the structural elucidation and quantification of this compound.
UV-Vis Spectroscopy for Concentration Determination
Ultraviolet-Visible (UV-Vis) spectroscopy can be used for the quantitative analysis of compounds that absorb light in the UV-Vis region. The absorbance of a solution is directly proportional to the concentration of the analyte, according to the Beer-Lambert law.
While specific UV-Vis data for this compound is not extensively detailed in the provided search results, related N-oxides have been shown to have distinct UV spectra. cdnsciencepub.com For quantitative analysis, a standard curve would be prepared by measuring the absorbance of solutions with known concentrations of purified this compound at its wavelength of maximum absorbance (λmax). epa.gov This method is often used in conjunction with chromatography for quantification after separation. dergipark.org.tr
Mass Spectrometry for Trace Analysis
Mass Spectrometry (MS) is a highly sensitive and specific technique for the analysis of this compound, especially at trace levels. drug-dev.comcdnsciencepub.com When coupled with a separation technique like HPLC (LC-MS) or GC (GC-MS), it provides both qualitative and quantitative information.
Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that is well-suited for the analysis of polar and thermally labile molecules like N-oxides. conicet.gov.arnih.gov In ESI-MS, this compound can be detected as a protonated molecule [M+H]+. d-nb.info Tandem mass spectrometry (MS/MS) can be used for further structural confirmation by analyzing the fragmentation patterns of the parent ion. nih.gov A characteristic fragmentation for some N-oxides is the neutral loss of an oxygen atom. cdnsciencepub.com
The high resolution and accuracy of modern mass spectrometers allow for the precise determination of the elemental composition of this compound and its metabolites. cdnsciencepub.com
Table 3: Mass Spectrometry Details for N-oxide Analysis
| Technique | Ionization Mode | Common Observation | Reference |
| LC-MS | Electrospray Ionization (ESI) | Protonated molecule [M+H]+ | nih.govd-nb.info |
| GC-MS | Electron Ionization (EI) | Potential M-16 peak (loss of oxygen) | cdnsciencepub.com |
| MS/MS | Collision-Induced Dissociation (CID) | Characteristic fragmentation patterns | nih.gov |
Hyphenated Techniques in this compound Analysis
Hyphenated analytical techniques, which combine two or more methods, are pivotal for the detailed analysis of complex mixtures. In the context of this compound, these techniques offer enhanced separation and identification capabilities, crucial for its detection in various matrices.
LC-MS/MS Method Development
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands out as a powerful tool for the quantification of N-oxides like this compound due to its high sensitivity and specificity. mdpi.com The development of a robust LC-MS/MS method is critical for accurately measuring concentrations in biological samples.
A key challenge in analyzing N-oxide metabolites is their potential in-source fragmentation and degradation during sample processing, which can artificially inflate the parent drug response. altasciences.com To mitigate this, chromatographic resolution of the N-oxide from the parent compound is essential. altasciences.com Method development often involves a simple sample preparation protocol, such as protein precipitation, followed by LC-MS/MS analysis using a triple quadrupole mass spectrometer. mdpi.com
For instance, a sensitive and rapid LC-MS/MS method was developed for the determination of usaramine (B25058) and its N-oxide metabolite in rat plasma. nih.govresearchgate.net This method utilized an ACQUITY UPLC BEH C18 column and a gradient elution with a mobile phase consisting of 0.1% formic acid with 5 mM ammonium acetate in water (A) and 0.1% formic acid in acetonitrile/methanol (9/1, v/v) (B). nih.gov The method demonstrated linearity over a range of 1–2,000 ng/mL for both analytes. nih.govresearchgate.net
Similarly, a validated LC-MS/MS method for trimethylamine (B31210) N-oxide (TMAO) in human plasma utilized a simple protein precipitation step and achieved a lower limit of quantification of 0.25 µM. mdpi.com Another method for TMAO established a calibration curve in a surrogate matrix to avoid interference from endogenous compounds, showing excellent linearity in the range of 1 to 5,000 ng/mL. researchgate.netnih.gov
Table 1: Example of LC-MS/MS Method Parameters for N-Oxide Analysis
| Parameter | Condition |
| Chromatographic Column | Waters UPLC BEH C18 (50 × 2.1 mm, 1.7 μm) nih.gov |
| Mobile Phase | A: 0.1% formic acid with 5 mM ammonium acetate in water nih.gov |
| B: 0.1% formic acid in acetonitrile/methanol (9/1, v/v) nih.gov | |
| Flow Rate | 0.5 mL/min nih.gov |
| Gradient Elution | 0–0.2 min, 10% B; 0.2–1.0 min, 10% to 60% B; 1.0–1.1 min, 60% to 95% B; 1.1–1.5 min, maintained at 95% B; 1.5–2.0 min, re-equilibration nih.gov |
| Injection Volume | 1 μL nih.gov |
| Mass Spectrometer | Triple quadrupole mdpi.com |
GC-MS for Compound Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. thermofisher.com It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify compounds in complex mixtures. thermofisher.com
In the analysis of isoquinoline (B145761) alkaloids, including those related to Fumaritine, GC-MS has been successfully employed for their identification and quantification in plant extracts. researchgate.net For example, isoquinoline alkaloids like protopine, fumaritine, and others were determined in the aerial parts of Fumaria capreolata and Fumaria bastardi using GC-MS. researchgate.net The identification of minor alkaloids, which can be challenging with other techniques, is often achievable with GC-MS. researchgate.net
A significant challenge in GC-MS analysis can be the co-elution of compounds with the same molecular mass, such as nitrous oxide (N₂O) and carbon dioxide (CO₂). rsc.org To address this, methods like alkaline washing to remove CO₂ prior to GC-MS detection have been developed, achieving a low limit of detection for N₂O. rsc.org
Recent advancements include the use of comprehensive two-dimensional gas chromatography (GC×GC–MS), which provides enhanced separation of complex organic mixtures. copernicus.org This technique, coupled with innovative data processing methods, allows for semi-automated identification and quantification of thousands of compounds. copernicus.org
Table 2: Research Findings on GC-MS Analysis of Related Alkaloids
| Plant Species | Alkaloids Identified by GC-MS | Reference |
| Fumaria capreolata | stylopine, protopine, fumaritine, fumaricine (B1220667), fumarophycine, fumariline, fumarofine | researchgate.net |
| Fumaria bastardi | stylopine, protopine, fumaritine, fumaricine, fumarophycine, fumariline, fumarofine | researchgate.net |
| Trema micrantha | fumaritine | researchgate.net |
Sample Preparation Strategies for Analytical Studies
Effective sample preparation is a critical prerequisite for reliable analytical results, as it can significantly influence selectivity, sensitivity, and reproducibility. researchgate.net The primary goal is to transform a raw sample into a format that is suitable for analysis, free from interfering matrix components. phenomenex.com
For the analysis of N-oxides in biological matrices like plasma, protein precipitation is a commonly used and straightforward sample preparation technique. mdpi.comaltasciences.com This involves adding a solvent such as acetonitrile or methanol to the plasma sample to precipitate proteins, which are then removed by centrifugation. altasciences.comnih.gov Studies have shown that protein precipitation with acetonitrile can be an efficient method to minimize the decomposition of N-oxides back to the parent drug. altasciences.com
Liquid-liquid extraction (LLE) is another widely used technique that separates compounds based on their differential solubility in two immiscible liquids. phenomenex.com Different solvent systems, such as chlorobutane, chlorobutane:MTBE, or MTBE:hexane, can be evaluated to optimize the extraction of the target analyte and minimize the conversion of N-oxides. altasciences.com
Solid-phase extraction (SPE) is a versatile technique that can be used for both solid and liquid samples. researchgate.netphenomenex.com It utilizes a solid sorbent to selectively retain the analyte of interest while allowing interfering compounds to pass through. The choice of sorbent (e.g., reversed-phase, normal-phase, or ion-exchange) is crucial for achieving the desired separation. phenomenex.com
For gaseous samples, such as those containing nitrous oxide, preparation may involve supplying the gas in septum-capped vials at a specific pressure. ucdavis.edu It is important that these samples are free from particulate matter that could clog the analytical instrument. ucdavis.edu
Table 3: Overview of Sample Preparation Techniques
| Technique | Principle | Application Example for N-Oxides | Reference |
| Protein Precipitation | Removal of proteins from a biological matrix using a solvent. | Extraction of N-oxide metabolites from plasma using acetonitrile. altasciences.com | mdpi.comaltasciences.comnih.gov |
| Liquid-Liquid Extraction (LLE) | Separation based on solubility in two immiscible liquids. | Extraction of N-oxides using solvents like chlorobutane. altasciences.com | altasciences.comphenomenex.com |
| Solid-Phase Extraction (SPE) | Selective retention of analytes on a solid sorbent. | Extraction of emerging contaminants from liquid samples. researchgate.net | researchgate.netphenomenex.com |
| QuEChERS | A multi-step method involving extraction and cleanup. | Analysis of pesticides in food and environmental samples. phenomenex.com | phenomenex.com |
Other Analytical Techniques (e.g., Electrochemical Methods)
Beyond chromatographic techniques, electrochemical methods offer a promising alternative for the detection of certain compounds, including N-oxides. These methods are based on measuring the electrical signals generated by oxidation-reduction reactions. transmittershop.com
Electrochemical sensors are particularly attractive due to their potential for rapid detection, high selectivity, and suitability for miniaturized, low-cost devices. mdpi.comnih.gov Various electrochemical techniques can be employed, including voltammetry, amperometry, and potentiometry. transmittershop.com
For instance, an electrochemical sensor was developed for the detection of the carcinogen 4-nitroquinoline (B1605747) N-oxide (4-NQO) in biological matrices. mdpi.com This sensor utilized a glassy carbon electrode modified with NiCo₂S₄ microspheres and demonstrated a very low detection limit of 2.29 nM. mdpi.com The detection was achieved using differential pulse voltammetry (DPV), where the reduction peak current increased with increasing concentrations of 4-NQO. mdpi.com
Another example is an electrochemical biosensor for trimethylamine N-oxide (TMAO), which employed an immobilized E. coli TMAO reductase. nih.gov This sensor was able to detect low concentrations of TMAO in human serum samples. nih.gov
Solid-state electrochemical sensors have also been investigated for the detection of nitrogen oxides (NOx) in lean exhaust gases. escholarship.org These sensors operate by detecting changes in impedance caused by the redox reactions of NOx gases at the sensing electrodes. escholarship.org
Chemoinformatics and Computational Studies on Fumaritine N Oxide
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding the interactions between a ligand, such as Fumaritine N-oxide, and a target protein's active site. nih.gov
In a study investigating potential inhibitors of the main protease (Mpro) of the novel coronavirus (2019-nCoV), this compound was docked against the Mpro protein (PDB ID: 6LU7). nih.gov The binding affinity was calculated using AutoDock Vina, revealing a binding energy of -6.5 kcal/mol. nih.gov This value indicates a favorable interaction between this compound and the viral protease. nih.gov
Another computational screening targeted the HR1 domain of the SARS-CoV-2 spike protein. nih.gov this compound exhibited a significant binding energy of -9.1 kcal/mol against this target. nih.gov This strong interaction suggests its potential as an inhibitor of viral entry. nih.gov
Furthermore, in a study focused on identifying potential inhibitors for the HCV NS5A domain I protein (PDB ID: 3FQM), this compound was among the phytochemicals docked. sci-hub.se The study utilized the MOE (Molecular Operating Environment) software to perform the docking calculations, employing the "Triangular Matcher" algorithm for ligand placement and the London dG scoring function for rescoring the poses. sci-hub.se The results indicated that this compound could inhibit P-glycoprotein, a protein associated with multidrug resistance. sci-hub.se
Table 1: Molecular Docking Studies of this compound
| Target Protein | PDB ID | Docking Software/Method | Binding Energy (kcal/mol) |
| 2019-nCoV Main Protease (Mpro) | 6LU7 | AutoDock Vina | -6.5 |
| SARS-CoV-2 Spike Protein HR1 Domain | Not Specified | AutoDock Vina | -9.1 |
| HCV NS5A Domain I | 3FQM | MOE (Triangular Matcher, London dG) | Not explicitly stated for this compound alone |
These molecular docking studies highlight the potential of this compound to interact with various viral and cellular protein targets, providing a basis for further experimental validation.
Quantitative Structure-Activity Relationship (QSAR) Studies: Molecular Descriptors and Model Development
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. mdpi.com These models rely on molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. researchgate.net
Commonly Used Molecular Descriptors in QSAR:
Constitutional Descriptors: These describe the basic molecular composition, such as molecular weight and atom counts.
Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and shape.
Geometrical Descriptors: These are 3D descriptors that account for the spatial arrangement of atoms.
Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment and partial charges.
Lipophilicity Descriptors: These quantify the molecule's hydrophobicity, often represented by LogP.
For this compound, these descriptors would be calculated and then correlated with a specific biological activity (e.g., inhibitory concentration) using statistical methods like multiple linear regression or machine learning algorithms to build a predictive QSAR model. mdpi.com Such a model could then be used to predict the activity of new, structurally similar compounds. The analysis of aromatic N-oxides as a class has been undertaken to assess their potential for mutagenicity, which is a type of structure-activity relationship study. nih.gov
Conformational Analysis and Energy Landscape Studies
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. wikipedia.org The set of all possible conformations and their corresponding potential energies constitutes the molecule's energy landscape. nih.gov Understanding the conformational preferences of this compound is crucial as the biological activity of a molecule is often dependent on its 3D structure.
Computational methods like molecular mechanics and quantum chemistry calculations can be used to explore the conformational space of this compound. researchgate.net These methods can identify low-energy conformers, which are the most likely to be populated at physiological temperatures. The energy landscape of a molecule can be complex, with multiple local energy minima separated by energy barriers. d-nb.info
For a molecule like this compound, key rotatable bonds would be identified, and the potential energy would be calculated as a function of the torsion angles around these bonds. This would generate a potential energy surface, from which the most stable conformers can be identified. While specific conformational analysis studies on this compound are not extensively documented, the general principles apply. The introduction of the N-oxide group can influence the conformational preferences compared to the parent alkaloid, fumaritine, due to steric and electronic effects. mdpi.com
Theoretical Calculation of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)
Computational chemistry allows for the theoretical prediction of spectroscopic parameters, which can be compared with experimental data to confirm the structure of a molecule. medcraveonline.com
NMR Spectroscopy:
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants can be performed using quantum mechanical methods, such as Density Functional Theory (DFT). researchgate.netlibretexts.org These calculations provide insights into the electronic environment of the nuclei. For this compound, theoretical NMR data can help in the assignment of experimental spectra and confirm its structure. The presence of the N-oxide group is known to cause significant changes in the ¹⁵N chemical shifts compared to the corresponding amine. researchgate.net
IR Spectroscopy:
Theoretical Infrared (IR) spectra can be calculated by computing the vibrational frequencies of the molecule. scielo.org.za These frequencies correspond to the stretching and bending vibrations of the chemical bonds. For this compound, characteristic vibrational modes would include the N-O stretching frequency, as well as vibrations associated with its isoquinoline (B145761) core and other functional groups. mdpi.com Comparing the calculated IR spectrum with the experimental one can aid in structural elucidation. researchgate.net
UV-Vis Spectroscopy:
Time-dependent DFT (TD-DFT) is a common method for calculating the electronic absorption spectra (UV-Vis) of molecules. medcraveonline.com This method predicts the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. msu.edu The calculated UV-Vis spectrum of this compound would provide information about its electronic transitions, which are influenced by the chromophores present in the molecule.
Table 2: Theoretical Spectroscopic Data (Hypothetical Example for this compound)
| Spectroscopic Technique | Calculated Parameter | Predicted Value/Range |
| ¹³C NMR | Chemical Shift (δ) | Specific ppm values for each carbon atom |
| ¹H NMR | Chemical Shift (δ) | Specific ppm values for each proton |
| IR | N-O Stretch (ν) | ~950-970 cm⁻¹ |
| UV-Vis | λmax | Predictions of absorption maxima in the UV region |
Note: The values in this table are illustrative and would need to be determined by specific computational studies.
Reaction Mechanism Modeling via Computational Methods (e.g., N-oxidation reactions)
Computational methods can be employed to model chemical reaction mechanisms, providing insights into the energetics and pathways of reactions. researchgate.net For this compound, a key reaction to model would be its formation via N-oxidation of the parent alkaloid, fumaritine.
The N-oxidation of tertiary amines can be studied using DFT calculations to determine the transition state structures and activation energies. researchgate.net These calculations can help to understand the regioselectivity and stereoselectivity of the oxidation reaction. The mechanism of oxidation of nitric oxide has also been a subject of computational investigation. bibliotekanauki.pl
Furthermore, computational models can explore the reactivity of the N-O bond in this compound. For instance, the bond dissociation energy (BDE) of the N-O bond can be calculated to assess its lability. nih.govnih.gov This information is relevant for understanding its potential role as an oxidizing agent or its metabolic fate. The mechanism of cycloaddition reactions involving N-oxides has also been explored computationally. mdpi.com
Future Research Directions and Unexplored Potential of Fumaritine N Oxide
Emerging Methodologies for Structural and Mechanistic Investigations
The precise three-dimensional structure and absolute configuration of complex alkaloids are fundamental to understanding their biological activity. While Nuclear Magnetic Resonance (NMR) spectroscopy has been the cornerstone of structural elucidation, it can be challenging for minor alkaloids or those that are difficult to obtain in large, pure quantities. universityofcalifornia.edu
A transformative technique for the structural analysis of small molecules is Micro-crystal electron diffraction (MicroED) , a form of cryogenic electron microscopy (cryo-EM). universityofcalifornia.eduthermofisher.com MicroED can determine high-resolution atomic structures from nanocrystals, which are orders of magnitude smaller than those required for traditional X-ray crystallography. thermofisher.comwebflow.io This method is particularly advantageous for complex natural products that are challenging to crystallize. webflow.io The application of MicroED could provide an unambiguous determination of the solid-state conformation and absolute stereochemistry of Fumaritine N-oxide, resolving any ambiguities that may persist from NMR data alone. universityofcalifornia.edu Furthermore, cryo-EM can be used to visualize how small molecules like this compound induce conformational changes when interacting with macromolecular targets, such as proteins or enzymes, offering profound mechanistic insights without necessarily requiring high-resolution data of the small molecule itself. nih.gov
Biosynthetic Engineering for Analog Production
Metabolic engineering, which involves modifying biosynthetic pathways in plants or microbial hosts, offers tremendous potential for producing valuable alkaloids. eurekaselect.com The benzylisoquinoline alkaloid (BIA) pathways, particularly in model organisms like opium poppy (Papaver somniferum), have been extensively studied and engineered to enhance the production of compounds like morphine. koreascience.krnih.govcdnsciencepub.com
For this compound, a key future direction is the complete elucidation of its biosynthetic pathway, which is presumed to branch from the central BIA intermediate, (S)-reticuline. eurekaselect.commdpi.com Once the specific enzymes responsible for the skeletal rearrangement to the spirobenzylisoquinoline core and subsequent N-oxidation—likely cytochrome P450 monooxygenases (CYP450s) and/or flavin-containing monooxygenases (FMOs)—are identified, their encoding genes can be harnessed. rsc.orghyphadiscovery.com
These genes could be introduced into microbial factories such as Escherichia coli or Saccharomyces cerevisiae. nih.govacs.org Such platforms have been successfully engineered for the production of other BIAs and offer a scalable, controlled environment for producing this compound. acs.org Beyond simple production, these engineered microbial systems can be used to generate novel, "unnatural" analogs by introducing mutated enzymes or feeding the system with modified precursor molecules, creating a library of related compounds for pharmacological screening. eurekaselect.com
Novel Synthetic Strategies and Method Development
While classical total synthesis has been applied to various spirobenzylisoquinoline alkaloids, these routes can be lengthy and inefficient. cdnsciencepub.comcdnsciencepub.com Modern organic synthesis offers a toolkit of powerful reactions that could enable more elegant and efficient access to the this compound scaffold.
Future synthetic efforts could focus on developing a concise and stereoselective total synthesis. Strategies leveraging asymmetric catalysis , for instance, could establish the key stereocenters with high fidelity. caltech.edu Methodologies such as aryne annulation have shown promise for the rapid construction of isoquinoline (B145761) cores. caltech.edu A key challenge is the construction of the spirocyclic system, and novel approaches could provide more direct access compared to classical methods like the Pomeranz–Fritsch reaction. cdnsciencepub.com
A successful new synthetic route would not only provide a reliable supply of this compound for research but would also facilitate the creation of derivatives. By systematically modifying different parts of the molecule, a comprehensive structure-activity relationship (SAR) profile could be developed, guiding the design of analogs with potentially enhanced or novel biological activities.
Advanced Analytical Techniques for Complex Matrices
This compound typically occurs as a minor component within a complex mixture of other alkaloids in plant extracts. semanticscholar.org Its detection, identification, and quantification therefore require highly sensitive and selective analytical methods. While traditional methods like thin-layer chromatography (TLC) have been used, modern hyphenated techniques are now essential. semanticscholar.orgchalcogen.ro
Ultra-high performance liquid chromatography (UHPLC) coupled with quadrupole-time-of-flight (QTOF) mass spectrometry (MS) has proven to be a powerful platform for profiling alkaloids in Fumaria species. semanticscholar.org This technique provides not only accurate mass measurements for tentative identification but also fragmentation patterns that help to confirm structures. semanticscholar.org Similarly, gas chromatography (GC) coupled to QTOF-MS offers complementary information, although it is better suited for more volatile alkaloids. semanticscholar.org The combination of these methods allows for a comprehensive characterization of the alkaloid profile in a given plant sample. semanticscholar.orgnih.gov
Future research will depend on the continued application and refinement of these techniques for the routine analysis of this compound. They are critical for chemotaxonomic studies, quality control of herbal products, and investigating the metabolic fate of the compound in biological systems. farmaciajournal.com
| Technique | Typical Matrix | Key Advantages | Limitations | Relevance for this compound |
|---|---|---|---|---|
| UPLC-MS/MS | Plant Extracts, Biological Fluids | High sensitivity and selectivity; excellent for non-volatile compounds; provides structural information (fragmentation). nih.govresearchgate.net | Matrix effects can cause ion suppression; requires reference standards for absolute quantification. | Ideal for quantification in complex mixtures and for metabolic studies. |
| GC-QTOF-MS | Plant Extracts | High resolution and mass accuracy; good for volatile and semi-volatile compounds; established libraries for identification. semanticscholar.org | Requires derivatization for non-volatile compounds like N-oxides; risk of thermal degradation. | Complementary to LC-MS; can help identify related, more volatile alkaloids in the pathway. |
| HPLC-DAD | Plant Extracts | Robust and widely available; provides quantitative data based on UV absorbance. chalcogen.rofarmaciajournal.com | Lower sensitivity than MS; co-elution can be problematic; limited structural information. | Suitable for quantifying major alkaloids and for routine quality control when a pure standard is available. |
Integration of Omics Data for Systems-Level Understanding of Alkaloid Metabolism
Understanding how and why a plant produces a specific alkaloid requires a holistic, systems-level approach. The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—is a powerful strategy for unraveling complex biological processes like secondary metabolism. researchgate.netplos.org This approach has been successfully applied to model plants like opium poppy and Macleaya cordata to identify novel genes in BIA biosynthesis. researchgate.netoup.complos.org
A promising future direction is to apply a multi-omics strategy to a high-yielding Fumaria species. By correlating the expression levels of genes (transcriptomics) with the accumulation levels of specific alkaloids (metabolomics) across different tissues or developmental stages, researchers can identify candidate genes involved in this compound biosynthesis. plos.org For example, a gene encoding a particular FMO or P450 enzyme whose expression pattern is highly correlated with the accumulation of this compound would be a prime candidate for the final N-oxidation step. hyphadiscovery.com
The integration of spatial transcriptomics with single-cell metabolomics could provide an even more granular view, revealing precisely which cell types are involved in the biosynthesis and transport of the alkaloid. oup.com This systems-level understanding is the ultimate key to unlocking the biological regulation of this compound production and its ecological role.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
